2-Hexanone, 3-hydroxy-3-methyl-
Overview
Description
2-Hexanone, 3-hydroxy-3-methyl- is an organic compound with the molecular formula C7H14O2. It is a type of hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This compound is known for its distinctive odor, often described as cheesy or reminiscent of sour milk. It is used in various applications, including flavoring formulations for alcoholic beverages, frozen dairy products, and puddings .
Preparation Methods
The synthesis of 2-Hexanone, 3-hydroxy-3-methyl- can be achieved through several methods:
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Oxidation of Silyl Enol Ether: : One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. This process starts with the preparation of 5-methyl-3-hexanone via a Grignard reaction and subsequent oxidation. The silyl enol ether is then formed by deprotonation with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The final oxidation step is carried out using m-chloroperoxybenzoic acid (MCPBA), yielding 2-Hexanone, 3-hydroxy-3-methyl- with high selectivity .
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Enzymatic Synthesis: : Another method involves the enzymatic synthesis using specific enzymes like butanediol dehydrogenase from Bacillus clausii. This method is advantageous for producing enantiomerically pure compounds .
Chemical Reactions Analysis
2-Hexanone, 3-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like MCPBA for oxidation, reducing agents like NaBH4 for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Hexanone, 3-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor and flavor profile.
Mechanism of Action
The mechanism of action of 2-Hexanone, 3-hydroxy-3-methyl- involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for specific enzymes, leading to the formation of products through catalytic processes. The hydroxyl and ketone groups play crucial roles in these interactions, facilitating nucleophilic addition and other reaction mechanisms .
Comparison with Similar Compounds
2-Hexanone, 3-hydroxy-3-methyl- can be compared with other similar compounds, such as:
3-Hydroxy-5-methyl-2-hexanone: This isomer has a similar structure but differs in the position of the hydroxyl and ketone groups. It shares similar properties but may exhibit different reactivity and applications.
2-Hydroxy-5-methyl-3-hexanone: Another isomer with a different arrangement of functional groups, leading to variations in its chemical behavior and uses.
The uniqueness of 2-Hexanone, 3-hydroxy-3-methyl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
3-hydroxy-3-methylhexan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYFXEDMOYUTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439507 | |
Record name | 2-Hexanone, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-56-8 | |
Record name | 3-Hydroxy-3-methyl-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26028-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanone, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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